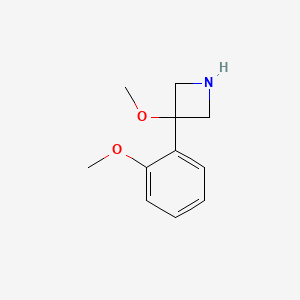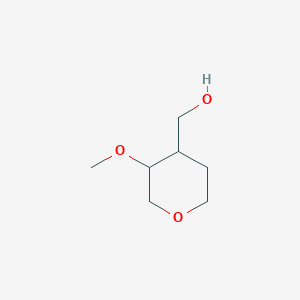
(3-Methoxytetrahydro-2H-pyran-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxytetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol It is a derivative of tetrahydropyran, featuring a methoxy group and a hydroxymethyl group attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxytetrahydro-2H-pyran-4-yl)methanol typically involves the reaction of tetrahydropyran derivatives with methanol under specific conditions. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxytetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce simpler alcohols.
Scientific Research Applications
(3-Methoxytetrahydro-2H-pyran-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals, plastics, and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methoxytetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular level .
Comparison with Similar Compounds
2-Methoxytetrahydropyran: Similar in structure but lacks the hydroxymethyl group.
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the methoxy and hydroxymethyl groups.
Uniqueness: (3-Methoxytetrahydro-2H-pyran-4-yl)methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its methoxy and hydroxymethyl groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(3-methoxyoxan-4-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-9-7-5-10-3-2-6(7)4-8/h6-8H,2-5H2,1H3 |
InChI Key |
RTJYNCAWSBHBLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)
![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
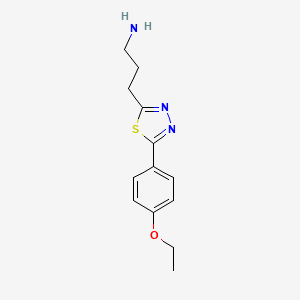
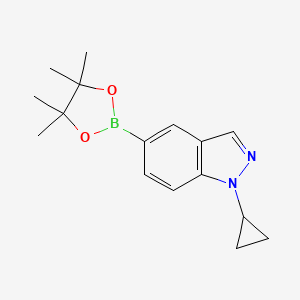
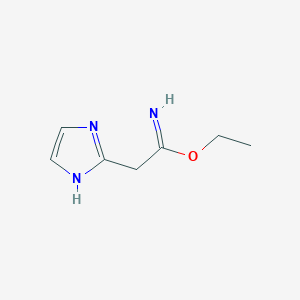

![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
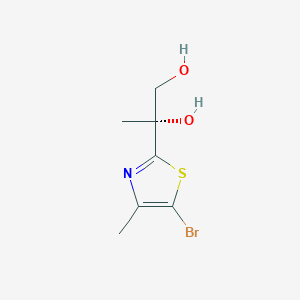
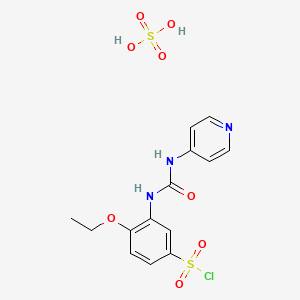
![4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11767015.png)
